molecular formula C4H7BrO3 B3029729 Methyl 2-bromo-3-hydroxypropanoate CAS No. 7691-28-3

Methyl 2-bromo-3-hydroxypropanoate

Cat. No. B3029729
CAS RN: 7691-28-3
M. Wt: 183 g/mol
InChI Key: GVXAFLUDYYQGCG-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-3-hydroxypropanoate” is a linear molecule that can be used to produce polymers and copolymers . This compound is polymerized with other monomers to form poly (methyl 2-bromo-3-hydroxypropanoate) (PMBH) .


Synthesis Analysis

“Methyl 2-bromo-3-hydroxypropanoate” can be made by reacting sodium carbonate, chloride, and trifluoride with methyl 3-methoxypropanoate . The reaction produces an intermediate that is then reacted with bromine gas to yield methyl 2-bromo-3-hydroxypropanoate .


Molecular Structure Analysis

The molecular formula of “Methyl 2-bromo-3-hydroxypropanoate” is C4H7BrO3 . Its average mass is 183.001 Da and its monoisotopic mass is 181.957855 Da .


Chemical Reactions Analysis

“Methyl 2-bromo-3-hydroxypropanoate” can undergo various chemical reactions. For instance, it can be polymerized with other monomers to form poly (methyl 2-bromo-3-hydroxypropanoate) (PMBH) .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-3-hydroxypropanoate” has a density of 1.7±0.1 g/cm3, a boiling point of 245.0±20.0 °C at 760 mmHg, and a flash point of 102.0±21.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Polymer Production

“Methyl 2-bromo-3-hydroxypropanoate” is a linear molecule that can be used to produce polymers and copolymers . This compound is polymerized with other monomers to form poly (methyl 2-bromo-3-hydroxypropanoate) (PMBH) .

Cross-linking Agent

It can also be used as a cross-linking agent . Cross-linking agents are used in various fields such as material science, biology, and chemistry to alter the physical properties of polymers.

Synthesis of Other Compounds

“Methyl 2-bromo-3-hydroxypropanoate” can be made by reacting sodium carbonate, chloride, and trifluoride with methyl 3-methoxypropanoate . The reaction produces an intermediate that is then reacted with bromine gas to yield "methyl 2-bromo-3-hydroxypropanoate" . This shows its potential use in the synthesis of other compounds.

Thermodynamic Studies

The thermodynamic properties of “Methyl 2-bromo-3-hydroxypropanoate” can be studied for various applications . These properties are crucial in fields like chemical engineering and materials science.

Pharmaceutical Testing

“Methyl 2-bromo-3-hydroxypropanoate” can be used for pharmaceutical testing . It can be used as a reference standard for accurate results in pharmaceutical research.

Safety and Hazard Analysis

Understanding the safety and hazard information of “Methyl 2-bromo-3-hydroxypropanoate” is crucial in its handling and usage . This information is important in fields like industrial safety and environmental science.

Safety and Hazards

“Methyl 2-bromo-3-hydroxypropanoate” is considered hazardous. It has GHS07 pictograms and the signal word is "Warning" . The hazard statements include H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

methyl 2-bromo-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXAFLUDYYQGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474879
Record name methyl 2-bromo-3-hydroxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-hydroxypropanoate

CAS RN

7691-28-3
Record name methyl 2-bromo-3-hydroxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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